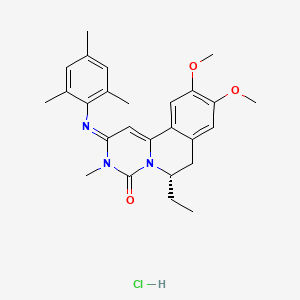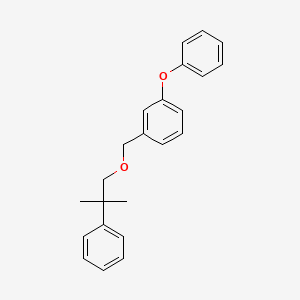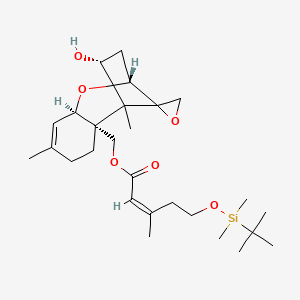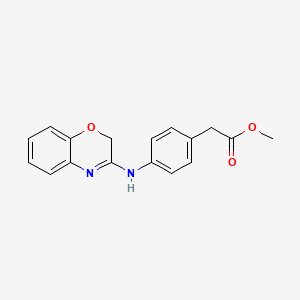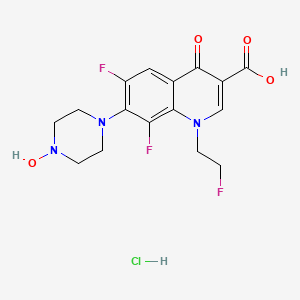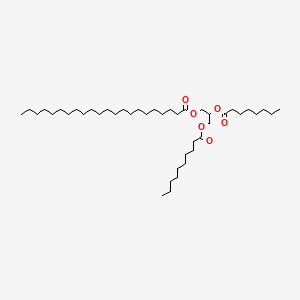![molecular formula C18H16ClN3O6S2 B12728953 (12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one CAS No. 123253-03-2](/img/structure/B12728953.png)
(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[74002,6]trideca-1(9),2(6),4-trien-10-one” is a complex organic molecule with a unique structure that includes multiple functional groups such as chloro, methoxyethoxymethylidene, and pyridinyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Reaktionsbedingungen können spezifische Temperaturen, Lösungsmittel und Katalysatoren umfassen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Beispielsweise könnte die Synthese Folgendes umfassen:
Bildung der Pyridinylgruppe: Dies könnte durch eine Kondensationsreaktion erreicht werden, die ein geeignetes Aldehyd und ein Amin beinhaltet.
Einführung der Chlorgruppe: Dieser Schritt könnte eine Chlorierung mit Reagenzien wie Thionylchlorid oder Phosphortrichlorid beinhalten.
Bildung der Methoxyethoxymethylidengruppe: Dies könnte durch eine Etherierungsreaktion mit Methoxyethanol und einer geeigneten Base erreicht werden.
Industrielle Produktionsverfahren
In einer industriellen Umgebung würde die Produktion dieser Verbindung wahrscheinlich große Reaktoren und kontinuierliche Durchflussprozesse umfassen, um die Ausbeute und Effizienz zu optimieren. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsbedingungen wäre unerlässlich, um Konsistenz und Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Das Vorhandensein mehrerer funktioneller Gruppen macht sie anfällig für Oxidationsreaktionen, die mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden könnten.
Reduktion: Reduktionsreaktionen könnten mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Chlorgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Amine, Thiole
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion einen Alkohol erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Seine einzigartige Struktur kann es ermöglichen, mit biologischen Makromolekülen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin: Es könnte auf seine potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, hängt von ihrer Wechselwirkung mit molekularen Zielstrukturen ab. Beispielsweise könnte sie an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu einer biologischen Reaktion führt. Zu den beteiligten Wegen könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse gehören.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, it might bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (12E)-4-Chlor-12-(2-Methoxyethoxymethyliden)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-on
- (12E)-4-Chlor-12-(2-Ethoxyethoxymethyliden)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-on
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und ihrer strukturellen Komplexität. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und kann ihr einzigartige Eigenschaften und Anwendungen verleihen.
Eigenschaften
CAS-Nummer |
123253-03-2 |
|---|---|
Molekularformel |
C18H16ClN3O6S2 |
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one |
InChI |
InChI=1S/C18H16ClN3O6S2/c1-21-15-16(17-11(30(21,24)25)9-12(19)29-17)28-14(10-27-8-7-26-2)22(18(15)23)13-5-3-4-6-20-13/h3-6,9-10H,7-8H2,1-2H3/b14-10+ |
InChI-Schlüssel |
QHBQWKHCXLVGNL-GXDHUFHOSA-N |
Isomerische SMILES |
CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)O/C(=C/OCCOC)/N(C2=O)C4=CC=CC=N4 |
Kanonische SMILES |
CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)OC(=COCCOC)N(C2=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


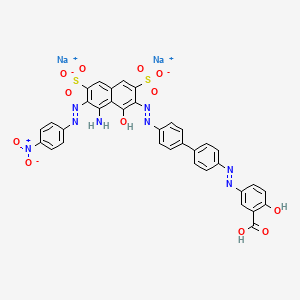
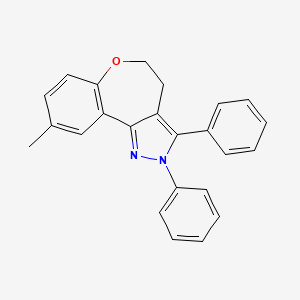
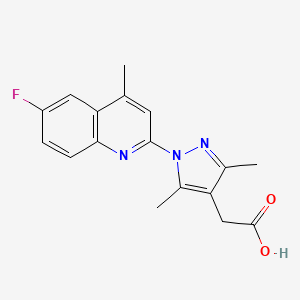
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
